Silvestrol aglycone (enantiomer)
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Overview
Description
Silvestrol aglycone (enantiomer) is a cyclopenta benzofuran core phenol derived from the plant genus Aglaia. It is an analogue of Silvestrol, known for its potent anticancer properties. This compound inhibits protein translation initiation in cancer cells, making it a significant subject of research in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silvestrol aglycone (enantiomer) involves several steps, including the formation of the cyclopenta benzofuran core. The enantiomeric separation is typically achieved using chiral high-performance liquid chromatography (HPLC) methods . The reaction conditions often require precise temperature control and the use of specific solvents like dimethyl sulfoxide (DMSO) for solubility .
Industrial Production Methods: Industrial production of Silvestrol aglycone (enantiomer) is not widely documented, but it likely involves large-scale synthesis using similar methods as in laboratory settings. The process would include the extraction of the compound from natural sources, followed by purification and enantiomeric separation .
Chemical Reactions Analysis
Types of Reactions: Silvestrol aglycone (enantiomer) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups in the compound.
Reduction: This can affect the cyclopenta benzofuran core.
Substitution: This reaction can occur at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Silvestrol aglycone (enantiomer) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclopenta benzofuran chemistry.
Biology: Investigated for its role in inhibiting protein synthesis in cancer cells.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting translation initiation.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Silvestrol aglycone (enantiomer) exerts its effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition impairs the ribosome recruitment step of translation initiation, leading to reduced protein synthesis. The compound preferentially inhibits the translation of malignancy-related mRNAs, contributing to its anticancer activity .
Comparison with Similar Compounds
Silvestrol: Another potent inhibitor of protein synthesis with similar anticancer properties.
Episilvestrol: A derivative of Silvestrol with comparable biological activities.
Rocaglamide: A related compound with anticancer and antiviral properties .
Uniqueness: Silvestrol aglycone (enantiomer) is unique due to its specific inhibition of eIF4A and its potent anticancer activity. Its enantiomeric form allows for targeted studies on the stereochemistry and biological activity of cyclopenta benzofuran compounds .
Properties
IUPAC Name |
methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOONIBWUNKDH-DSVANHEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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